![molecular formula C13H18ClF2N B13566202 2-{[4-(Difluoromethyl)phenyl]methyl}-2-methylpyrrolidinehydrochloride](/img/structure/B13566202.png)
2-{[4-(Difluoromethyl)phenyl]methyl}-2-methylpyrrolidinehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[4-(Difluoromethyl)phenyl]methyl}-2-methylpyrrolidinehydrochloride is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a difluoromethyl group attached to a phenyl ring, which is further connected to a pyrrolidine ring. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(Difluoromethyl)phenyl]methyl}-2-methylpyrrolidinehydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-(difluoromethyl)benzyl chloride with 2-methylpyrrolidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactors can improve reaction control and scalability. For instance, the nitration process of similar compounds has shown that continuous flow microreactors can significantly increase reaction efficiency and yield .
Analyse Chemischer Reaktionen
Types of Reactions
2-{[4-(Difluoromethyl)phenyl]methyl}-2-methylpyrrolidinehydrochloride can undergo various chemical reactions, including:
Oxidation: The difluoromethyl group can be oxidized to form difluoromethyl ketones.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Difluoromethyl ketones.
Reduction: Corresponding alcohols.
Substitution: Halogenated or nitrated derivatives of the phenyl ring.
Wissenschaftliche Forschungsanwendungen
2-{[4-(Difluoromethyl)phenyl]methyl}-2-methylpyrrolidinehydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-{[4-(Difluoromethyl)phenyl]methyl}-2-methylpyrrolidinehydrochloride involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-{[4-(Difluoromethyl)phenyl]methyl}-2-methylpyrrolidine
- 2-{[4-(Trifluoromethyl)phenyl]methyl}-2-methylpyrrolidine
- 2-{[4-(Chloromethyl)phenyl]methyl}-2-methylpyrrolidine
Uniqueness
2-{[4-(Difluoromethyl)phenyl]methyl}-2-methylpyrrolidinehydrochloride stands out due to the presence of the difluoromethyl group, which imparts unique electronic and steric properties. This can lead to enhanced stability, binding affinity, and reactivity compared to its analogs.
Eigenschaften
Molekularformel |
C13H18ClF2N |
|---|---|
Molekulargewicht |
261.74 g/mol |
IUPAC-Name |
2-[[4-(difluoromethyl)phenyl]methyl]-2-methylpyrrolidine;hydrochloride |
InChI |
InChI=1S/C13H17F2N.ClH/c1-13(7-2-8-16-13)9-10-3-5-11(6-4-10)12(14)15;/h3-6,12,16H,2,7-9H2,1H3;1H |
InChI-Schlüssel |
FVZCXERMPQRKBS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCCN1)CC2=CC=C(C=C2)C(F)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[4-(2-Aminoethyl)-2-fluorophenyl]methanol](/img/structure/B13566130.png)
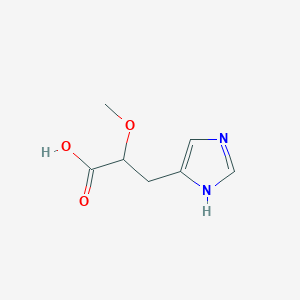
![2-chloro-N-[2-(1H-pyrrol-1-yl)ethyl]propanamide](/img/structure/B13566158.png)
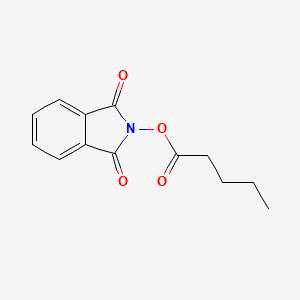
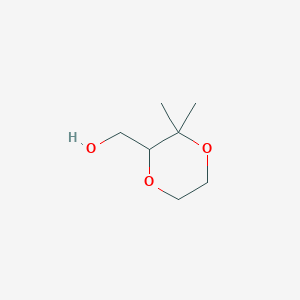
![3-Azabicyclo[3.1.0]hexane-3-carboxamide](/img/structure/B13566171.png)
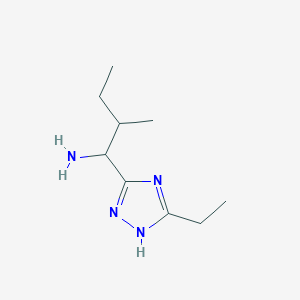
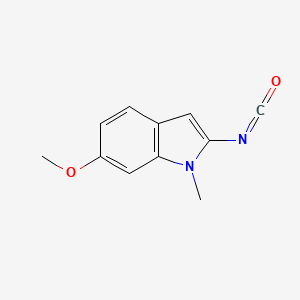
![2-Bromo-7-oxaspiro[3.5]nonane](/img/structure/B13566186.png)
![tert-butylN-[2-(4,5-dihydro-1H-imidazol-2-yl)propan-2-yl]carbamate](/img/structure/B13566193.png)
![2-{[(Tert-butoxy)carbonyl]amino}-4-methylbenzoic acid](/img/structure/B13566197.png)
![tert-butylN-[2-(1-aminocyclopentyl)ethyl]carbamate](/img/structure/B13566206.png)
![1-[2-Fluoro-6-(hydroxymethyl)phenyl]piperidine-4-carbonitrile](/img/structure/B13566211.png)
